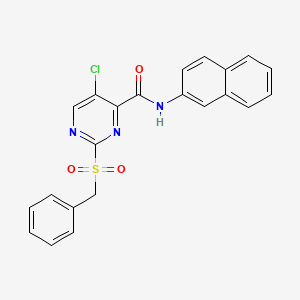![molecular formula C19H15ClFN3OS B14987977 5-chloro-N-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14987977.png)
5-chloro-N-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CHLORO-N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a chloro group, a fluorophenyl group, and a methylphenylmethylsulfanyl group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrimidine derivatives, and various reagents for functional group transformations. Common synthetic routes may involve:
Nucleophilic substitution reactions: Introduction of the chloro and fluorophenyl groups.
Sulfur-based coupling reactions: Formation of the methylphenylmethylsulfanyl group.
Amidation reactions: Formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-CHLORO-N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Halogen exchange reactions or nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups may yield corresponding amines.
Applications De Recherche Scientifique
5-CHLORO-N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 5-CHLORO-N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interaction with nucleic acids to affect gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-CHLORO-N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE: Unique due to its specific substitution pattern and functional groups.
Other Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring, such as 5-chloro-2-methylpyrimidine or 4-fluoro-2-phenylpyrimidine.
Uniqueness
The uniqueness of 5-CHLORO-N-(4-FLUOROPHENYL)-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Propriétés
Formule moléculaire |
C19H15ClFN3OS |
|---|---|
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
5-chloro-N-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H15ClFN3OS/c1-12-3-2-4-13(9-12)11-26-19-22-10-16(20)17(24-19)18(25)23-15-7-5-14(21)6-8-15/h2-10H,11H2,1H3,(H,23,25) |
Clé InChI |
UTUKDHCFIIVMDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,3-dimethylphenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B14987896.png)

![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B14987898.png)
![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}pentanamide](/img/structure/B14987904.png)
![6-(3,4-Dimethylphenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B14987929.png)
![5-({2-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14987934.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B14987940.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B14987948.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14987953.png)
![4-chloro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B14987959.png)
![1-(4-ethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14987972.png)
![2-(3,4-dimethylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B14987975.png)
![2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-N-(3-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B14987979.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B14987980.png)
